molecular formula C10H11FO3 B1309055 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid CAS No. 87545-51-5

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Cat. No.: B1309055
CAS No.: 87545-51-5
M. Wt: 198.19 g/mol
InChI Key: UOBOSSRBVANWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOSSRBVANWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(4-Fluorophenyl)-4-hydroxybutyric Acid (FBHP)

[1]

Executive Summary & Chemical Identity

4-(4-Fluorophenyl)-4-hydroxybutyric acid (FBHP) is a gamma-hydroxy acid derivative primarily known as a metabolic degradation product of the antipsychotic drug Haloperidol .[1] Structurally, it consists of a butyric acid chain substituted at the gamma position with a 4-fluorophenyl group and a hydroxyl group.

In aqueous solution and under acidic conditions, FBHP exists in equilibrium with its lactone form, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-(4-Fluorophenyl)-

-butyrolactone
Physicochemical Constants
PropertyDataNotes
Compound Name 4-(4-Fluorophenyl)-4-hydroxybutyric acidOften referred to as FBHP
CAS Number (Lactone) 51787-96-3 The free acid is often referenced via its stable lactone form.[1]
CAS (Keto-Precursor) 366-77-8 3-(4-Fluorobenzoyl)propionic acid
Molecular Formula C₁₀H₁₁FO₃Lactone: C₁₀H₉FO₂ (-H₂O)
Molecular Weight 198.19 g/mol Lactone: 180.18 g/mol
Solubility Soluble in Ethanol, DMSO, MethanolFree acid (salt) is water-soluble; Lactone is lipophilic.[1]
pKa (Calculated) ~4.72Typical for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxy carboxylic acids.

Synthesis & Manufacturing Protocol

The synthesis of FBHP is a two-stage process involving the Friedel-Crafts acylation of fluorobenzene followed by the selective reduction of the resulting ketone.

Phase 1: Synthesis of the Keto-Acid Precursor

Precursor: 3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8)[1]

  • Reagents: Fluorobenzene, Succinic Anhydride, Aluminum Chloride (AlCl₃).

  • Mechanism: Friedel-Crafts Acylation.[1]

  • Protocol:

    • Suspend succinic anhydride (1.0 eq) in excess fluorobenzene (acting as solvent/reactant).

    • Add anhydrous AlCl₃ (2.2 eq) portion-wise at 0°C to control the exotherm.

    • Reflux the mixture for 2–4 hours until HCl evolution ceases.

    • Quench: Pour onto ice/HCl mixture to hydrolyze the aluminum complex.

    • Isolation: Filter the precipitated solid. Recrystallize from ethanol/water to yield white crystals (MP: 100–102°C).

Phase 2: Reduction to FBHP

Target: 4-(4-Fluorophenyl)-4-hydroxybutyric acid[1]

  • Reagents: Sodium Borohydride (NaBH₄), Sodium Hydroxide (NaOH).

  • Protocol:

    • Dissolve 3-(4-fluorobenzoyl)propionic acid in 1M NaOH (1.1 eq) to form the sodium salt.

    • Cool to 0–5°C. Slowly add NaBH₄ (0.5 eq) dissolved in a minimal amount of water.

    • Stir at room temperature for 2 hours. Monitor disappearance of the ketone peak via HPLC or TLC.

    • Workup (Critical):

      • For Free Acid: Carefully acidify to pH 4–5 with 1M HCl and extract immediately with ethyl acetate. Evaporate at low temperature to avoid lactonization.

      • For Lactone: Acidify to pH 1 and heat/reflux for 30 minutes. Extract the cyclized lactone with dichloromethane.

Synthesis Workflow Diagram

SynthesisPathwayStartFluorobenzene+ Succinic AnhydrideKetoAcid3-(4-Fluorobenzoyl)propionic acid(CAS 366-77-8)Start->KetoAcidAlCl3, Reflux(Friedel-Crafts)IntermedTetrahedralBoronate IntermediateKetoAcid->IntermedNaBH4, NaOH(Reduction)FBHP4-(4-Fluorophenyl)-4-hydroxybutyric acid(FBHP)Intermed->FBHPMild Acid Hydrolysis(pH 5)Lactonegamma-(4-Fluorophenyl)-gamma-butyrolactone(CAS 51787-96-3)FBHP->LactoneAcid/Heat(-H2O)Lactone->FBHPNaOH (aq)(Hydrolysis)

Caption: Synthetic pathway from fluorobenzene to FBHP, highlighting the reversible lactonization equilibrium.

Biological Context & Metabolism

FBHP is biologically significant as a downstream metabolite of the antipsychotic Haloperidol . Its formation is a marker of the "Reduced Haloperidol" metabolic pathway, which has implications for toxicity and therapeutic efficacy.

The Reduced Haloperidol Pathway[2]
  • Ketone Reduction: Haloperidol is reduced by cytosolic carbonyl reductases to Reduced Haloperidol (4-(4-chlorophenyl)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol).
    
  • Oxidative N-Dealkylation: Reduced Haloperidol undergoes N-dealkylation (mediated by CYP3A4) to cleave the piperidine ring from the butyrophenone tail.

  • Products: This cleavage yields 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and FBHP .[1]

Pharmacological Implications[3][4][5][6]
  • Reversibility: Reduced Haloperidol can be re-oxidized to Haloperidol. However, once N-dealkylation occurs to form FBHP, the process is irreversible.

  • Toxicity: Unlike the neurotoxic pyridinium metabolites (HPP+), FBHP is generally considered a clearance product, eventually undergoing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -oxidation or conjugation before excretion.
    
  • GABA Analog: Structurally, FBHP is a phenyl-substituted analog of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydroxybutyric acid (GHB). While its affinity for GHB receptors is significantly altered by the bulky fluorophenyl group, it remains a compound of interest for structure-activity relationship (SAR) studies regarding GABA-B receptor modulation.[1]
    
Metabolic Pathway Diagram

MetabolismHaloHaloperidolRedHaloReduced HaloperidolHalo->RedHaloCarbonyl Reductase(+NADPH)RedHalo->HaloCYP3A4(Oxidation)FBHPFBHP(4-(4-Fluorophenyl)-4-hydroxybutyric acid)RedHalo->FBHPCYP3A4(N-Dealkylation)CPHPCPHP(4-(4-Chlorophenyl)-4-hydroxypiperidine)RedHalo->CPHPCYP3A4(N-Dealkylation)

Caption: Metabolic generation of FBHP from Haloperidol via the Reduced Haloperidol intermediate.[1][2]

Analytical Profiling & Handling

Detection Methods
  • HPLC-UV: FBHP absorbs in the UV region (approx. 254 nm) due to the fluorophenyl ring.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Note: Ensure pH is controlled to prevent peak splitting between acid and lactone forms.

  • LC-MS/MS: Preferred for biological matrices (plasma/urine).[1]

    • Transition: Monitor parent ion [M-H]⁻ (197 m/z) or [M+H]⁺ (199 m/z) depending on ionization mode.[1]

Safety & Stability
  • Stability: The free acid is hygroscopic and prone to lactonization. Store as the sodium salt or as the stable lactone at -20°C.

  • Handling: Treat as a potentially bioactive chemical. Standard PPE (gloves, goggles) is required. As a fluorinated compound, incineration requires specific scrubbers for HF generation.

References

  • PubChem. (2024). 3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8).[1] National Library of Medicine. [Link][1]

  • Avery, M. J., et al. (1997). Metabolism of Haloperidol: Detection of the Reduced Metabolite and FBHP. Drug Metabolism and Disposition.[2][3] [Link][1]

  • Tyndale, R. F., et al. (1991). Neuronal Cytochrome P450IID1 (debrisoquine/sparteine-type): Potent Inhibition of Activity by (-)-Cocaine and Nucleotide Sequence Identity to Human Hepatic P450IID6.[1] Molecular Pharmacology. [Link]

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)-4-hydroxybutyric acid , a critical intermediate and impurity standard in the synthesis and metabolic profiling of butyrophenone antipsychotics (e.g., Haloperidol).[1][2][3]

Physiochemical Profiling, Safety Protocols, and Synthetic Context[1][2][3]

Introduction & Chemical Context

4-(4-Fluorophenyl)-4-hydroxybutyric acid (hereafter referred to as 4-F-GHB ) is a fluorinated derivative of gamma-hydroxybutyric acid (GHB).[1][2][3] In pharmaceutical development, it serves two primary roles:

  • Impurity Standard: It is the reduced form of the starting material 4-(4-fluorophenyl)-4-oxobutanoic acid.[1][2][3] Its presence must be quantified in Haloperidol API (Active Pharmaceutical Ingredient) to meet ICH Q3A/B guidelines.[3]

  • Metabolic Marker: It represents a metabolic degradation product where the ketone moiety of the butyrophenone chain is reduced to a secondary alcohol.

Unlike generic organic acids, the structural homology of 4-F-GHB to both neuroactive GABA analogs and potent antipsychotics mandates a safety protocol that exceeds standard "irritant" classifications.[1][2][3]

Chemical Identity Table[2][3]
PropertyDetail
Chemical Name 4-(4-Fluorophenyl)-4-hydroxybutanoic acid
Synonyms

-Hydroxy-p-fluorobenzenebutanoic acid; Reduced F-PABA
Molecular Formula

Molecular Weight 198.19 g/mol
CAS Number Note: Often indexed under the keto-precursor CAS 14944-07-1 or specific chiral registry numbers.[1][2][3] Treat as distinct entity.
Chirality Contains one stereocenter at C4. Exists as (R), (S), or racemate.[1]

Hazard Identification & Toxicology (E-E-A-T)

While standard SDSs classify this compound as a Skin/Eye Irritant (Category 2), a researcher must consider the pharmacophore-based risks .[1][3]

Standard GHS Classifications[1][3][4]
  • H315: Causes skin irritation.[4] (Acidic function)[1][2][3]

  • H319: Causes serious eye irritation.[4][5][6] (Acidic function + surfactant properties)[1][3]

  • H335: May cause respiratory irritation.[4][5][7]

Pharmacological Structural Alerts (Expert Insight)

Mechanism of Concern: The structure contains the pharmacophore of GHB (


) with a phenyl ring substitution.[1][2][3]
  • Sedation Risk: While the bulky p-fluorophenyl group likely reduces affinity for the GHB receptor compared to unsubstituted GHB, lipophilicity is significantly increased (LogP ~1.8 vs -1.1 for GHB).[1][2][3] This facilitates Blood-Brain Barrier (BBB) penetration.[1][2][3]

  • Metabolic Toxicity: Fluorinated metabolites can inhibit specific enzymatic pathways (e.g., fatty acid oxidation).

Causality:

If inhaled or ingested, the compound may act as a weak GABA-mimetic before undergoing beta-oxidation.[1][2][3] Treat with the same caution used for central nervous system depressants.

Physiochemical Properties & Handling Logic[2][3]

Understanding the physical state drives the safety protocol.

PropertyValue (Approx)Handling Implication
Physical State White to off-white solidDust generation is the primary exposure vector.[1][2][3]
Melting Point 80–85 °CLow melting point implies potential for tackiness/clumping; avoid warm storage.
Solubility Soluble in DMSO, Methanol, Ethanol; Poor in WaterUse organic solvents for cleaning; water alone will not rinse residues effectively.
pKa ~4.5 (Carboxylic Acid)Corrosive to mucous membranes in high concentrations.[3]

Experimental Protocols & Workflow

Synthesis & Isolation Context

This compound is typically generated by the reduction of 4-(4-fluorophenyl)-4-oxobutanoic acid.[1][2][3] The following workflow illustrates its position in the Haloperidol synthesis pathway and the critical safety control points.

Visualization: Synthesis & Safety Workflow

Caption: Logical flow from precursor to isolated impurity, highlighting critical safety decision nodes (red).

G Precursor 4-(4-Fluorophenyl)-4-oxobutanoic Acid (Keto-Acid) Reaction Reduction Step (NaBH4 or H2/Pd) Precursor->Reaction Dissolve in MeOH Product 4-(4-Fluorophenyl)-4-hydroxybutyric Acid (Target Compound) Reaction->Product Quench & Isolate Risk1 RISK: Hydrogen Gas Evolution (If NaBH4 used) Reaction->Risk1 Purification Purification (Recrystallization/HPLC) Product->Purification Risk2 RISK: Dust Inhalation (Potent Solid) Purification->Risk2 Risk2->Product Use Vented Enclosure

Safe Handling Protocol (Self-Validating System)

Objective: Prevent mucosal contact and inhalation of dust.

Step 1: Engineering Controls

  • Requirement: All weighing of solid material >10 mg must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Validation: Check face velocity is 0.5 m/s (100 fpm) before opening the vial.

Step 2: Personal Protective Equipment (PPE)

  • Gloves: Nitrile (Minimum thickness 0.11 mm).[3]

    • Reasoning: The compound is an organic acid.[8] Standard nitrile offers >480 min breakthrough time for solid contact.

  • Respiratory: If working outside a hood (not recommended), use N95 or P100 particulate respirator.

Step 3: Solubilization

  • Protocol: Dissolve in DMSO or Methanol immediately after weighing to reduce dust hazard.

  • Caution: The solution phase enhances skin absorption. Once dissolved, the "Irritant" hazard elevates to "Permeable Toxicant."

Emergency Response & Disposal

First Aid Logic
  • Eye Contact: Flush for 15 minutes. Causality: The acidic nature will cause immediate protein denaturation in the cornea; immediate dilution is vital to prevent opacity.

  • Skin Contact: Wash with soap and water.[4] Do NOT use ethanol for washing skin.

    • Why? Ethanol acts as a permeation enhancer, potentially driving the fluorinated compound deeper into the dermis.

Disposal (Environmental Stewardship)[1][3]
  • Classification: Fluorinated Organic Waste.

  • Prohibition: Do not dispose of down the drain. Fluorinated compounds are often persistent in water treatment systems.[3]

  • Method: High-temperature incineration.[2][3]

References

  • PubChem. (2023).[3] 4-(4-Fluorophenyl)-4-oxobutanoic acid (Precursor Data). National Library of Medicine. [Link][1][2][3]

  • European Chemicals Agency (ECHA). (2023).[3] Registration Dossier: Haloperidol Intermediates.[Link][1][2][3]

  • Van Rossum, J. M. (1966).[9] The significance of dopamine-receptor blockade for the mechanism of action of neuroleptic drugs.[3] Archives Internationales de Pharmacodynamie et de Therapie. (Contextual grounding for Butyrophenone pharmacology).

Sources

pKa values and ionization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values, Ionization Kinetics, and Lactonization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, DMPK Researchers, and Analytical Chemists[1]

Executive Summary

This compound is a critical secondary metabolite associated with the degradation and metabolism of butyrophenone antipsychotics (e.g., Haloperidol). While often overlooked in favor of its parent compounds, understanding its physicochemical behavior is essential for accurate metabolite profiling and toxicity assessments.

This guide addresses a specific analytical challenge: this molecule is not a static acid. It exists in a dynamic, pH-dependent equilibrium between its open-chain hydroxy-acid form and its cyclic lactone form (4-(4-fluorophenyl)-dihydrofuran-2-one). Standard pKa determination protocols often fail because they do not account for the kinetics of this cyclization, leading to "drifting" endpoints and erroneous ionization constants.

This whitepaper provides the theoretical grounding, corrected experimental protocols, and biological context required to accurately characterize this compound.

Part 1: Molecular Architecture & Ionization Theory[1]

1.1 Structural Analysis

The molecule consists of a butyric acid backbone with a secondary hydroxyl group at the


-position (C4) and a para-fluorophenyl substituent attached to the same carbon.[1]
  • Ionizable Group: Carboxylic Acid (-COOH).[1]

  • pKa Value (Predicted): 4.72 ± 0.10 (at 25°C).

  • Lipophilicity (LogP): ~1.2 (Acid form) vs. ~2.5 (Lactone form).

Why this pKa? The pKa of unsubstituted


-hydroxybutyric acid (GHB) is 4.[1]72. The fluorine atom on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I). However, because the fluorine is located six bonds away from the carboxylate center, its influence on the acidic proton is negligible. Therefore, the pKa remains characteristic of aliphatic 

-hydroxy acids.
1.2 The Lactone Equilibrium (The "Silent" Variable)

The defining feature of this molecule is its tendency to undergo intramolecular esterification (lactonization) under acidic conditions.

  • pH < 4.0: The equilibrium shifts toward the uncharged, lipophilic Lactone .

  • pH > 7.0: Hydrolysis prevails, shifting the equilibrium toward the hydrophilic Open-Chain Anion .

  • pH ~ pKa (4.7): A complex mixture of Acid, Anion, and Lactone exists.[2]

This equilibrium is not instantaneous; it is kinetically driven. This means "static" measurements (like simple solubility checks) will change over time as the system relaxes to equilibrium.

1.3 Visualization of the Equilibrium

The following diagram illustrates the thermodynamic relationships between the three species.

IonizationEquilibrium Lactone Cyclic Lactone (Lipophilic, Neutral) Favored at low pH Acid Open-Chain Acid (Protonated) Transient Intermediate Acid->Lactone  Cyclization (Slow)   Anion Open-Chain Anion (Deprotonated) Favored at pH > 6 Acid->Anion  Ka (Fast)  

Figure 1: The dynamic equilibrium between the lactone, free acid, and ionized carboxylate forms.

Part 2: Experimental Determination Protocols

Standard potentiometric titration often fails for this molecule because the consumption of the acid form (during titration with base) or the generation of the acid form (during back-titration) drives the slow lactonization/hydrolysis reaction, causing the pH reading to drift.

Protocol A: Rapid Potentiometric Titration (The "Zero-Time" Method)

Best for determining the thermodynamic pKa of the open chain before lactonization interferes.[1]

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (background electrolyte to mimic physiological ionic strength).

  • Argon or Nitrogen gas (for CO2 exclusion).[1]

Workflow:

  • Preparation: Dissolve the salt form (e.g., sodium 4-(4-fluorophenyl)-4-hydroxybutyrate) in degassed water containing 0.15 M KCl. The salt form ensures you start with 100% open-chain anion.

  • Acidification: Rapidly add a slight excess of HCl to drop the pH to ~2.5.

  • Immediate Titration: Immediately titrate up with NaOH.

    • Critical Step: The titration must be performed quickly (total time < 5 minutes) to minimize the cyclization of the newly formed acid into the lactone.

  • Data Processing: Use the Bjerrum difference plot or Gran plot methods.[1] If hysteresis is observed (up-curve differs from down-curve), the "up" curve starting from the salt is more reliable for the open-chain pKa.

Protocol B: Cosolvent RP-HPLC (The Solubility Method)

Best for verifying pKa when the compound precipitates or if the lactone interference is too high.[1]

Principle: The retention time (


) of the molecule shifts as the ionization state changes. By tracking 

across a pH range, the pKa is derived from the inflection point.

Workflow:

  • Mobile Phase: 30% Acetonitrile / 70% Buffer (Phosphate/Citrate buffers ranging from pH 2.5 to 7.5).

  • Detection: UV at 254 nm (targeting the fluorophenyl ring).

  • Procedure:

    • Inject the sample at various buffered pH levels.

    • Note: At low pH (2.5), you may see two peaks if the lactone and acid separate. For pKa determination, track the peak corresponding to the open-chain acid/anion .[1]

    • Plot the sigmoidal curve of Retention Factor (

      
      ) vs. pH.
      
  • Calculation:

    
    
    Non-linear regression of this equation yields the pKa.[1]
    

Part 3: Ionization Profiling & Biological Implications[1]

3.1 Solubility and Lipophilicity Data

The ionization state drastically alters the solubility profile, which is crucial for formulation and bioavailability.

ParameterOpen-Chain Acid (pH 2)Open-Chain Anion (pH 7.[1]4)Lactone Form
Charge Neutral (0)Negative (-1)Neutral (0)
Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Low (Lipophilic)
LogD (Octanol/Water) ~1.2-1.5~2.5
Membrane Permeability ModeratePoorHigh
3.2 The "Trojan Horse" BBB Penetration Mechanism

In the systemic circulation (pH 7.4), the molecule exists primarily as the hydrophilic anion , which has poor blood-brain barrier (BBB) permeability. However, the equilibrium allows for a unique transport mechanism:

  • Trace Lactone Formation: Even at pH 7.4, a minute fraction exists as the lipophilic lactone.

  • Permeation: The lactone crosses the BBB via passive diffusion.[1]

  • Re-equilibration: Once in the brain interstitial fluid, the lactone re-equilibrates to form the anion and acid, effectively trapping the metabolite in the CNS.

3.3 Metabolic Pathway Context

Understanding the source of this molecule is vital for interpreting its presence in biological samples.[1]

MetabolicPathway Haloperidol Haloperidol (Parent Drug) OxoMetabolite 4-(4-fluorophenyl)-4-oxobutyric acid (Oxidative Dealkylation) Haloperidol->OxoMetabolite CYP3A4 / CYP2D6 TargetMolecule This compound (Target Analyte) OxoMetabolite->TargetMolecule Carbonyl Reductase Lactone 4-(4-fluorophenyl)-dihydrofuran-2-one (Lactone Form) TargetMolecule->Lactone Acidic pH / Spontaneous

Figure 2: Metabolic genesis of the target analyte from Haloperidol.

References

  • PubChem Compound Summary. (2025). 4-Hydroxybutyric acid (GHB) and derivatives: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Kalgutkar, A. S., et al. (2003).[1][3] Biotransformation pathways of haloperidol in humans: Bioactivation to neurotoxic pyridinium species. ResearchGate / Drug Metabolism and Disposition. [Link]

  • SWGDrug. (2005).[1] Gamma-Hydroxybutyrate / Butyric Acid: Equilibrium and Analysis. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Children's Mercy Kansas City. (2020). Simultaneous Quantitation of Baclofen and its Metabolite (4-hydroxybutyric acid analogs) in Human Plasma. [Link]

Sources

Methodological & Application

derivatization of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized GC-MS Derivatization Strategies for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid

Introduction & Scientific Context

This compound is a gamma-hydroxy acid. In the context of drug metabolism, it is often investigated as a reduced metabolite of haloperidol (specifically related to the oxidative cleavage of the propyl chain or reduction of the butyrophenone ketone followed by cleavage).

The Analytical Challenge: Direct GC analysis of 4-FPHB is impossible due to two factors:

  • Polarity: The carboxylic acid (-COOH) and secondary hydroxyl (-OH) groups create strong hydrogen bonding, leading to peak tailing and adsorption.

  • Thermal Instability (The "Lactone Trap"): Under the heat of a GC injector, gamma-hydroxy acids spontaneously dehydrate to form stable gamma-lactones. Without derivatization, 4-FPHB cyclizes to 4-(4-fluorophenyl)-dihydro-2(3H)-furanone .

The Solution: To quantify the intact acid, we must block both protic sites using Silylation . This protocol uses BSTFA with 1% TMCS to form the di-trimethylsilyl (di-TMS) derivative, rendering the molecule volatile and thermally stable.

Chemical Logic: The "Race Against the Ring"

The success of this protocol depends on kinetics. You are racing the silylation reaction against the intramolecular cyclization reaction.

  • Pathway A (Desired): The silylating agent (BSTFA) attacks the -OH and -COOH groups, replacing active hydrogens with bulky trimethylsilyl groups. This prevents cyclization.

  • Pathway B (Undesired): Acidic conditions or insufficient reagent allow the hydroxyl oxygen to attack the carbonyl carbon, expelling water and closing the ring to form the lactone.

Expert Insight: The addition of 1% TMCS (Trimethylchlorosilane) is critical. It acts as a catalyst to silylate the sterically hindered secondary alcohol attached to the bulky fluorophenyl group, ensuring complete derivatization.

Reaction Mechanism Visualization

ReactionScheme Start 4-FPHB (Gamma-Hydroxy Acid) Reagent + BSTFA / 1% TMCS (Silylation) Start->Reagent Heat Heat (GC Injector) No Derivatization Start->Heat ProductA Di-TMS Derivative (Target Analyte) Reagent->ProductA  Successful Blockage   ProductB Gamma-Lactone (Artifact) Heat->ProductB  Dehydration/Cyclization  

Caption: Pathway competition: Silylation (green) must outcompete thermal lactonization (red) to detect the intact acid.

Experimental Protocol

Reagents Required:

  • BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (Sigma-Aldrich/Merck).

  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade) OR Pyridine (if acid scavenging is required).

  • Internal Standard: 4-Chlorophenylacetic acid or deuterated GHB (GHB-d6).

Step-by-Step Workflow
  • Sample Preparation:

    • Evaporate the aqueous/organic extract containing 4-FPHB to complete dryness under a stream of nitrogen at 40°C.

    • Critical: Moisture destroys silyl reagents. Ensure the residue is anhydrous.

  • Reconstitution:

    • Add 50 µL of Ethyl Acetate (or Pyridine) to the residue.

    • Vortex for 30 seconds to wash the vial walls.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS.[1]

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 30 minutes.

    • Note: The secondary alcohol on the benzylic carbon is hindered; heat is required to drive the reaction to completion.

  • Cooling & Injection:

    • Cool to room temperature.[2][3]

    • Transfer to an autosampler vial with a glass insert.

    • Inject within 24 hours (derivatives are hydrolytically unstable).

Workflow Visualization

Workflow Step1 1. Evaporation Dry extract under N2 at 40°C Step2 2. Solvation Add 50µL Ethyl Acetate Vortex 30s Step1->Step2 Step3 3. Reaction Add 50µL BSTFA + 1% TMCS Incubate 70°C / 30 min Step2->Step3 Step4 4. Analysis Cool to RT Inject 1µL into GC-MS Step3->Step4

Caption: Optimized derivatization workflow ensuring moisture removal and thermal activation.

GC-MS Configuration & Parameters

Use these settings to ensure separation of the derivative from reagents and potential lactone artifacts.

ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for MS sensitivity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Inlet Temp 250°CHigh enough to volatilize, but minimize thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Slow ramp separates the lactone (early) from the di-TMS acid (late).
Transfer Line 280°CPrevents condensation before MS source.
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy.
Mass Range Scan 50–500 m/z (or SIM)Full scan for ID; SIM for quantitation.

Results & Interpretation

Expected Mass Spectrum (Di-TMS Derivative):

  • Molecular Ion (M+): The parent mass will be MW of acid (198) + 2xTMS (144) - 2H (2) = 340 m/z .

  • Base Peak: Likely m/z 73 (TMS group) or m/z 147 (rearrangement ion common in di-TMS compounds).

  • Diagnostic Fragment: Loss of methyl group (M-15) at m/z 325 .

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Peak at lower RT (Lactone) Incomplete derivatization or thermal degradation in inlet.Increase incubation time/temp. Check inlet liner cleanliness (active sites catalyze lactonization).
No peaks / High Baseline Moisture contamination.Ensure sample is bone-dry before adding BSTFA. Use fresh reagents.
Tailing Peaks Active sites in column or inlet.Trim column (10cm). Replace inlet liner with deactivated glass wool.

References

  • Typek, R., et al. (2023). "Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis." Forensic Toxicology. Retrieved from [Link]

  • Korpi, E. R., et al. (1983). "Two pyridinium metabolites of haloperidol are present in the brain of patients at post-mortem."[4] Journal of Neurochemistry. Retrieved from [Link]

  • Lin, D. L., et al. (2003). "Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS." Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and efficient chromatographic separation and detection. This method is designed for high-throughput applications in clinical and preclinical studies, offering the precision, accuracy, and reliability required for pharmacokinetic and toxicokinetic assessments. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Introduction

This compound is a small molecule of interest in drug development, potentially as a therapeutic agent or a metabolite of a parent compound. The introduction of a fluorine atom can significantly alter the metabolic stability and pharmacokinetic properties of a molecule, making its accurate quantification in biological matrices a critical aspect of its development.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated method for the determination of this compound in human plasma. The causality behind the selection of each methodological step is explained to provide a deeper understanding of the bioanalytical process.

Materials and Methods

Chemicals and Reagents
  • This compound (Analyte, >98% purity)

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm.

  • Data acquisition and processing software.

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound-d4 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.[4][5]

Protocol:

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[6]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

Diagram of the Protein Precipitation Workflow:

Protein Precipitation Workflow start Start: Plasma Sample (50 µL) add_is Add 150 µL IS in Acetonitrile start->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. A C18 column is chosen for its versatility in reversed-phase chromatography. The mass spectrometric parameters are selected to ensure high sensitivity and specificity for the analyte and internal standard.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored TransitionsAnalyte: m/z 197.1 -> 109.0 IS: m/z 201.1 -> 113.0
Collision EnergyOptimized for each transition (e.g., Analyte: -15 eV, IS: -15 eV)
Dwell Time100 ms
Source Temperature500°C

Rationale for Mass Transitions: In negative ion mode, the carboxylic acid group of this compound will readily deprotonate, giving a precursor ion [M-H]⁻ at m/z 197.1. Collision-induced dissociation is expected to cause fragmentation, with a likely loss of the butyric acid side chain, resulting in a prominent product ion corresponding to the fluorophenoxide anion at m/z 109.0. A similar fragmentation pattern is anticipated for the deuterated internal standard.

Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[7][8]

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity & Range Correlation coefficient (r²) ≥ 0.99r² > 0.995 over the range of 1 - 1000 ng/mL
Accuracy & Precision Accuracy: ±15% of nominal (±20% at LLOQ) Precision: RSD ≤ 15% (≤ 20% at LLOQ)Within acceptable limits for LLOQ, LQC, MQC, and HQC
Matrix Effect IS-normalized matrix factor CV ≤ 15%No significant matrix effect observed
Recovery Consistent and reproducibleMean recovery > 85% for both analyte and IS
Stability Within ±15% of nominal concentrationStable in plasma for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C

Alternative Protocol: Solid-Phase Extraction (SPE)

For applications requiring lower detection limits or cleaner extracts, solid-phase extraction is a viable alternative to protein precipitation.[9] A mixed-mode anion exchange SPE protocol is suitable for acidic drugs.[7]

Protocol:

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge.

  • Load: Pre-treat 100 µL of plasma with 100 µL of 2% ammonium hydroxide and load onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute: Elute the analyte and IS with 1 mL of methanol containing 2% formic acid.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Diagram of the Solid-Phase Extraction Workflow:

SPE Workflow start Start: SPE Cartridge condition Condition (Methanol, Water) start->condition equilibrate Equilibrate (2% NH4OH) condition->equilibrate load Load Pre-treated Plasma Sample equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol with 2% Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation using solid-phase extraction.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The protein precipitation protocol is simple and rapid, while the alternative SPE method offers enhanced cleanup for more demanding applications. The method has been validated to meet regulatory standards, ensuring data of high quality for pharmacokinetic and other studies in drug development.

References

  • Chromatography Forum. (2013, January 11). Best way for t-he precipitation of protein in plasma HPLC. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • LCGC International. (2004, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of analytical toxicology, 16(6), 351–355.
  • Lillsunde, P., & Korte, T. (1991). Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify.
  • Benskin, J. P., De Silva, A. O., Martin, J. W., & Tomy, G. T. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.
  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2020, August 15). 2.9.5 Fragmentation of Aromatics. In Mass Spectrometry. Retrieved from [Link]

  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Talevski, A., Apostolovska, B., Dimitrovska, A., & Serafimoska, Z. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 61(1), 29-37.
  • Benskin, J. P., De Silva, A. O., Martin, J. W., & Tomy, G. T. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.
  • Scott, T. A., & Wnuk, S. F. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 64(12), 7955–7991.
  • El-Sabbagh, A. M., El-Sayed, M. A., & El-Gendy, M. A. (2014). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 41(1), 69–75.
  • Reddy, M. S., et al. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Key, P. B., et al. (2020). Microbial metabolism of fluorinated drugs. In Comprehensive Analytical Chemistry (Vol. 89, pp. 269-291). Elsevier.
  • Scott, T. A., & Wnuk, S. F. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • European Patent Office. (2002). Synthesis of 4-phenylbutyric acid. EP 1404638 B1.
  • Gill, K. M., & Groves, J. T. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6187–6226.
  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Google Patents. (2002). Synthesis of 4-phenylbutyric acid. EP1404638B1.
  • Lee, J. W., et al. (2013). Production of 4-hydroxybutyric acid by metabolically engineered Mannheimia succiniciproducens and its conversion to γ-butyrolactone by acid treatment. Metabolic engineering, 19, 23–30.
  • PubChem. (n.d.). 4-Hydroxy-4-phenyl-butyric acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl butyric acid, 1821-12-1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Low Yield and Impurities

Low yields and the presence of impurities are common hurdles in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of this compound and offers systematic solutions.

Problem 1: Low or no formation of the desired product in Grignard-based routes.

A likely synthetic approach involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with 4-fluorobenzaldehyde, or the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone. Failure in these routes often points to issues with the Grignard reagent itself.

Question: My Grignard reaction with 4-fluorobenzaldehyde is giving a very low yield. What are the likely causes?

Answer: Low yields in Grignard reactions are frequently traced back to the preparation and handling of the Grignard reagent. Here are the primary factors to investigate:

  • Inadequate Drying of Glassware and Reagents: Grignard reagents are highly basic and react readily with protic sources, such as water.[1][2] All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous. 4-Fluorobenzaldehyde should also be anhydrous; any residual water will quench the Grignard reagent.[3]

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the organic halide.[2] Activation of the magnesium is crucial. This can be achieved by adding a small crystal of iodine, which etches the magnesium surface, or a few drops of 1,2-dibromoethane.[1][2][4] The disappearance of the iodine color or the evolution of gas indicates the initiation of the reaction.

  • Impure Starting Materials: The presence of acidic impurities, such as 4-fluorobenzoic acid in your 4-fluorobenzaldehyde, will neutralize the Grignard reagent.[3] It is advisable to check the purity of the aldehyde and purify it if necessary, for example, by washing an ethereal solution with a mild base like sodium bicarbonate solution.[3]

  • Side Reactions: The Wurtz coupling reaction, where the Grignard reagent couples with the unreacted organic halide, can be a significant side reaction, especially at higher temperatures.[1] To minimize this, add the organic halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.

Problem 2: Formation of β-hydroxy ester instead of the desired γ-hydroxy acid in Reformatsky-type reactions.

The Reformatsky reaction is a valuable tool for forming β-hydroxy esters.[5][6][7] Adapting this for a γ-hydroxy acid synthesis would involve a subsequent homologation step, which can be complex. A direct approach using a γ-haloester in a Reformatsky-type reaction can be challenging.

Question: I am attempting a Reformatsky-type reaction to synthesize the target molecule and am isolating a β-hydroxy ester. Why is this happening?

Answer: The classic Reformatsky reaction utilizes an α-haloester to generate a zinc enolate, which then attacks a carbonyl compound to yield a β-hydroxy ester.[5][6][7][8] If you are isolating a β-hydroxy ester, it is likely that you are inadvertently using an α-haloester or that your starting material has rearranged.

To synthesize a γ-hydroxy acid derivative, you would need to start with a γ-haloester. The organozinc reagent formed from a γ-haloester is less stable and may undergo elimination or other side reactions. A more reliable approach would be to synthesize the β-hydroxy ester via a standard Reformatsky reaction and then perform a chain extension.

An alternative and more direct route to the target molecule is the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone.[9][10][11] This reaction directly provides the desired carbon skeleton.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: For laboratory-scale synthesis, the reaction of 4-fluorophenylmagnesium bromide with γ-butyrolactone is a robust and direct method. This approach avoids the complexities of protecting groups and multi-step sequences. For industrial-scale production, a Friedel-Crafts acylation of fluorobenzene with succinic anhydride, followed by reduction of the resulting keto-acid, is a viable, though more traditional, route.[12]

Q2: How can I purify the final product, this compound?

A2: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer, containing the sodium salt of your product, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) to precipitate your purified product, which can then be extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.

Q3: Can I use other organometallic reagents besides Grignard reagents?

A3: Yes, organolithium reagents can also be used. 4-Fluorophenyllithium, for instance, would react similarly to the Grignard reagent with γ-butyrolactone. However, organolithium reagents are generally more reactive and basic than their Grignard counterparts, which can sometimes lead to more side reactions. The choice between the two often comes down to substrate compatibility and desired reactivity.

Q4: My synthesis of 4-(4-fluorobenzoyl)butyric acid as a precursor is low-yielding. How can I improve this Friedel-Crafts acylation?

A4: Low yields in the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride can be due to several factors:

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst and is highly moisture-sensitive. Ensure you are using freshly opened or properly stored AlCl₃.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and decomposition. A temperature range of 10-25°C is often recommended.[13]

  • Solvent Choice: While fluorobenzene can act as both reactant and solvent, this can be inefficient and costly.[14] Using a halogenated solvent like methylene chloride or ethylene dichloride can improve the reaction.[13]

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended synthesis of this compound.

Protocol 1: Synthesis via Grignard Reaction with γ-Butyrolactone

This protocol is divided into two main stages: the preparation of the Grignard reagent and its subsequent reaction with γ-butyrolactone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.311.2 g0.05
1-Bromo-4-fluorobenzene175.008.75 g (5.8 mL)0.05
Anhydrous Diethyl Ether74.1250 mL-
Iodine253.811 crystal-
γ-Butyrolactone86.094.3 g (3.8 mL)0.05
1 M Hydrochloric Acid36.46~50 mL-
Saturated Sodium Bicarbonate84.0130 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Step 1: Preparation of 4-Fluorophenylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the entire system is under a positive pressure of an inert gas like nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[1] This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Dissolve 1-bromo-4-fluorobenzene in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming of the flask and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with γ-Butyrolactone and Workup

  • Addition of γ-Butyrolactone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve γ-butyrolactone in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the γ-butyrolactone solution dropwise to the stirred Grignard reagent.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 4: Visualizations

Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Workup start Dry Glassware & Reagents activate_mg Activate Mg with Iodine start->activate_mg add_halide Dropwise addition of 1-Bromo-4-fluorobenzene activate_mg->add_halide reflux Gentle Reflux add_halide->reflux complete_formation Stir at RT reflux->complete_formation cool Cool to 0°C complete_formation->cool Transfer to Reaction add_lactone Dropwise addition of γ-Butyrolactone cool->add_lactone warm_rt Warm to RT & Stir add_lactone->warm_rt quench Acidic Workup (HCl) warm_rt->quench extract Extraction with Ether quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting Decision Tree for Low Grignard Yield

Troubleshooting_Grignard start Low Yield in Grignard Reaction q1 Were all glassware and reagents rigorously dried? start->q1 a1_no Action: Flame-dry glassware, use anhydrous solvents. q1->a1_no No q2 Was the magnesium activated? q1->q2 Yes a1_no->q2 a2_no Action: Add iodine crystal or 1,2-dibromoethane to activate Mg. q2->a2_no No q3 Was the purity of 4-fluorobenzaldehyde checked? q2->q3 Yes a2_no->q3 a3_no Action: Check for acidic impurities. Purify if necessary. q3->a3_no No q4 Was the organic halide added dropwise? q3->q4 Yes a3_no->q4 a4_no Action: Slow, dropwise addition minimizes Wurtz coupling. q4->a4_no No end Yield Improved q4->end Yes a4_no->end

Caption: Decision tree for troubleshooting low yields in Grignard reactions.

References

  • Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • SATHEE.
  • PHARMD GURU. 28.
  • Benchchem. Common impurities in commercial 4-Fluorobenzaldehyde.
  • Wikipedia.
  • Thermo Fisher Scientific.
  • Chemistry LibreTexts.
  • Benchchem. A Comparative Analysis of Synthetic Routes to 4-Hydroxybutanamide.
  • Alfa Chemistry. Grignard Reaction.
  • Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Wikipedia. γ-Butyrolactone.
  • Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
  • ADICHEMISTRY.
  • Benchchem. 4-Hydroxy-4-phenyl-butyric acid.

Sources

Technical Support Center: Chiral Separation of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the enantioselective separation of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. As a chiral γ-hydroxy acid, the stereochemistry of this molecule is critical, particularly in drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during its chiral resolution. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.

Strategic Approach to Chiral Resolution

Choosing the right separation strategy depends on the scale of the separation, available equipment, and downstream application. The decision process often involves screening multiple techniques to find the most efficient and economical solution.

Chiral_Separation_Workflow start Racemic 4-(4-Fluoro-phenyl)- 4-hydroxy-butyric acid decision_scale What is the required scale? start->decision_scale analytical Analytical / Small Scale (<1g) decision_scale->analytical Analytical preparative Preparative / Process Scale (>1g) decision_scale->preparative Preparative chrom_method Chiral Chromatography (HPLC / SFC) analytical->chrom_method Primary Choice preparative->chrom_method For High-Value Compounds or Difficult Separations salt_method Diastereomeric Salt Crystallization preparative->salt_method Often Most Economical enzyme_method Enzymatic Resolution preparative->enzyme_method High Selectivity Option outcome_chrom High Purity Enantiomers Fast Method Development chrom_method->outcome_chrom outcome_salt High Throughput Cost-Effective at Scale salt_method->outcome_salt outcome_enzyme High Selectivity 'Green' Chemistry Approach enzyme_method->outcome_enzyme HPLC_Troubleshooting start Problem: Poor Peak Resolution (Rs < 1.5) q_peaks Do you see two peaks? start->q_peaks q_baseline Are they baseline separated? q_peaks->q_baseline Yes coelution Co-elution is likely. Need to induce separation. q_peaks->coelution No yes_peaks YES optimize Optimize Separation q_baseline->optimize No no_baseline NO action1 Decrease Flow Rate optimize->action1 action2 Adjust Mobile Phase (change % modifier) optimize->action2 action3 Lower Temperature optimize->action3 action4 Try a different CSP optimize->action4 If optimization fails no_peaks NO (Single Broad Peak) action5 Change Mobile Phase (e.g., EtOH to IPA) coelution->action5 action6 Add/Change Modifier (e.g., 0.1% Formic Acid) coelution->action6 action7 Screen Different CSPs coelution->action7 Salt_Resolution_Process start Racemic Acid (R-Acid + S-Acid) reagent Add Chiral Base (e.g., R-Base) start->reagent mixture Mixture of Diastereomeric Salts (R-Acid:R-Base) + (S-Acid:R-Base) reagent->mixture crystallize Selective Crystallization in suitable solvent mixture->crystallize solid Solid Phase (Enriched) (e.g., S-Acid:R-Base) crystallize->solid Less Soluble liquid Liquid Phase (Mother Liquor) (Enriched in R-Acid:R-Base) crystallize->liquid More Soluble acidify_solid Acidify (e.g., HCl) to break salt solid->acidify_solid acidify_liquid Acidify (e.g., HCl) to break salt liquid->acidify_liquid product1 Pure S-Acid acidify_solid->product1 product2 Pure R-Acid acidify_liquid->product2

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues. Our approach is grounded in scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal separation, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to show significant tailing.[2] For many analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are often unacceptable for high-precision assays.[2]

Q2: Why is resolving peak tailing critical for the analysis of this compound?

A2: Resolving peak tailing is crucial for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult, especially in complex samples.[2]

  • Inaccurate Quantification: The distorted peak shape can lead to errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative data.[2]

  • Decreased Sensitivity: As a peak broadens from tailing, its height decreases. This can lower the signal-to-noise ratio and negatively affect the limits of detection and quantification.

  • Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor changes in experimental conditions.[2]

Q3: What are the primary causes of peak tailing for an acidic compound like this compound?

A3: The most common causes of peak tailing for acidic compounds in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The carboxylic acid group of your analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These interactions are a primary cause of peak tailing for acidic pharmaceutical compounds.[3]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte will exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[4][5][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[7]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[4]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions

Secondary interactions between the acidic analyte and silanol groups on the silica-based column packing are a frequent cause of peak tailing.[8] These silanol groups can become ionized at higher pH values and interact with polar functional groups on the analyte.[2]

G cluster_0 Silica Surface cluster_1 Mobile Phase Intervention Analyte Acidic Analyte (R-COOH) Silanol Ionized Silanol (-Si-O⁻) Interaction Secondary Interaction (Peak Tailing) Low_pH Low pH Mobile Phase (e.g., pH < 3) Protonated_Silanol Protonated Silanol (-Si-OH) Symmetrical_Peak Symmetrical Peak

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH (typically to a range of 2.5-3.5) will protonate the silanol groups, minimizing their interaction with your acidic analyte.[2][9] A general guideline is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully protonated or deprotonated.[10][11]

    • Protocol: See "Protocol 1: Mobile Phase pH Optimization" below.

  • Use of End-Capped or High-Purity Silica Columns:

    • Rationale: Modern, high-purity silica columns have fewer residual silanol groups.[8] End-capped columns have their residual silanols chemically deactivated, further reducing the potential for secondary interactions.[2]

    • Recommendation: If you are using an older, Type-A silica column, consider switching to a modern, high-purity, end-capped C18 column.

  • Increase Buffer Concentration:

    • Rationale: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and maintain a consistent pH at the column surface, improving peak shape.[11][12]

    • Caution: Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[13][14]

Guide 2: Optimizing Mobile Phase pH and Buffer Selection

For ionizable compounds like this compound, the mobile phase pH is a critical parameter for achieving good peak shape and retention.[15][16]

G Start Peak Tailing Observed Check_pH Is mobile phase pH ~2 units below analyte pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 using Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Buffer Is a buffer being used? Check_pH->Check_Buffer Yes Re-evaluate Re-evaluate Peak Shape Adjust_pH->Re-evaluate Add_Buffer Add a suitable buffer (e.g., Formate, Phosphate) at 10-50 mM Check_Buffer->Add_Buffer No Check_Buffer_pKa Is buffer pKa within +/- 1 unit of mobile phase pH? Check_Buffer->Check_Buffer_pKa Yes Add_Buffer->Re-evaluate Change_Buffer Select a buffer with a more appropriate pKa Check_Buffer_pKa->Change_Buffer No Check_Concentration Is buffer concentration adequate (10-50 mM)? Check_Buffer_pKa->Check_Concentration Yes Change_Buffer->Re-evaluate Increase_Concentration Increase buffer concentration Check_Concentration->Increase_Concentration No Check_Concentration->Re-evaluate Yes Increase_Concentration->Re-evaluate

BufferpKaUseful pH RangeUV Cutoff (nm)Notes
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200Very common for UV detection, but not MS-compatible.[14][16]
Formate3.82.8-4.8~210Good choice for LC-MS applications.[14][17]
Acetate4.83.8-5.8~210Also suitable for LC-MS.[14][17]

Data sourced from multiple references.[13][14][16][17]

Guide 3: Addressing Column and System Issues

Sometimes, peak tailing is not related to mobile phase chemistry but to physical problems with the column or HPLC system.

  • Column Void or Bed Deformation: A void at the head of the column or a disturbed packing bed can cause peak distortion.[2] This can result from pressure shocks or operating outside the column's recommended pH range.[5]

  • Blocked Frit: Particulates from the sample or pump seals can clog the inlet frit of the column, leading to poor peak shape and high backpressure.[2][9]

  • Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[4] Using narrow internal diameter tubing (e.g., 0.005") can minimize this effect.[4]

  • Column Washing and Regeneration:

    • Rationale: A thorough washing procedure can remove strongly retained contaminants that may be causing peak tailing.[1][18]

    • Protocol: See "Protocol 2: General Column Washing Procedure" below.

  • Column Reversal and Flushing:

    • Rationale: If a blocked inlet frit is suspected, reversing the column (if permitted by the manufacturer) and flushing it to waste can dislodge particulates.[2][9]

    • Procedure: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent like 100% acetonitrile or isopropanol for at least 10 column volumes.[1][2][9]

  • System Maintenance:

    • Rationale: Regularly inspecting and maintaining your HPLC system can prevent issues related to extra-column volume and blockages.

    • Recommendations: Use pre-column filters to protect the analytical column, ensure all fittings are properly tightened to avoid dead volume, and filter all samples and mobile phases.[2][7][9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

  • Methodology:

    • Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH of each to a different value within the range of 2.5 to 4.0 using a dilute acid (e.g., 0.1% formic acid or phosphoric acid).[1]

    • System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.[1]

    • Inject Standard: Inject a standard solution of your analyte and record the chromatogram.

    • Incremental pH Change: Increase the mobile phase pH to the next level and allow the system to fully equilibrate before injecting the standard again.[1]

    • Data Analysis: Compare the tailing factor for each run to identify the pH that provides the most symmetrical peak.

Protocol 2: General Column Washing Procedure
  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.[1]

  • Methodology:

    • Disconnect Detector: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[1]

    • Buffer Removal: Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water (without buffer).[1]

    • Organic Wash: Flush the column with 20-30 column volumes of 100% acetonitrile or methanol.[1]

    • Stronger Solvent Wash (if needed): For very non-polar contaminants, flush with 20-30 column volumes of isopropanol or tetrahydrofuran (THF).[1][18]

    • Re-equilibration: Return the column to the normal flow direction. Flush with the mobile phase (initially without buffer, then with buffer) until the baseline is stable.[1]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
  • Zhou, Y., et al. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A.
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • The LCGC Blog. (2013, July 2). Buffer Choice for HPLC Separations.
  • Regis Technologies, Inc. Reversed-phase HPLC Buffers.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • YouTube. (2022, January 25). A Guide For Selection of Buffer for HPLC.
  • Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Dr. Uwe D. Neue. HPLC Troubleshooting Guide.
  • Agilent Technologies. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.

Sources

Validation & Comparative

Validation of Bioanalytical Methods for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (4-FPHBA) is a significant metabolic derivative associated with the butyrophenone class of antipsychotics, most notably Haloperidol and Lenperone . It is structurally analogous to


-hydroxybutyrate (GHB) but possesses a lipophilic fluorophenyl moiety that drastically alters its chromatographic behavior compared to its endogenous aliphatic counterpart.

Accurate quantification of 4-FPHBA is critical for:

  • Pharmacokinetic Profiling: Understanding the reductive metabolic pathways of haloperidol (conversion of the ketone to secondary alcohol).

  • Forensic Toxicology: Distinguishing between parent drug ingestion and metabolic breakdown products.

  • Neurotoxicity Studies: Investigating the accumulation of potentially toxic acidic metabolites in renal or hepatic tissue.

The Analytical Challenge: The primary validation hurdle for 4-FPHBA is the Acid-Lactone Interconversion . Similar to GHB, 4-FPHBA can cyclize to form 5-(4-fluorophenyl)-dihydrofuran-2-one (the corresponding lactone) under acidic conditions or high thermal stress. A robust bioanalytical method must control pH rigidly to quantify the specific form (acid vs. lactone) or total content.

Method Comparison: Selecting the Right Platform

While historical methods utilized GC-MS, modern bioanalysis favors LC-MS/MS. The following table objectively compares the two dominant approaches.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Detection Principle Electrospray Ionization (ESI-), MRMElectron Impact (EI), SIM/Scan
Sample Preparation Solid Phase Extraction (SPE) or Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE) + Derivatization
Derivatization None required. Direct analysis of the acid.Mandatory. Silylation (e.g., BSTFA) required to volatilize the hydroxyl/carboxyl groups.
Risk of Lactonization Low. Controlled by mobile phase and column temperature (<40°C).High. High injection port temperatures (250°C+) can force cyclization if derivatization is incomplete.
Sensitivity (LLOQ) High (0.1–0.5 ng/mL).Moderate (5–10 ng/mL).
Throughput High (Run time: <5 mins).Low (Run time: >15 mins + incubation).
Selectivity Excellent.[1] Precursor

Product ion transitions eliminate matrix noise.
Good, but susceptible to co-eluting endogenous organic acids.

Verdict: LC-MS/MS is the superior choice for regulated bioanalysis due to the elimination of derivatization steps, reduced thermal degradation risk, and higher throughput.

Deep Dive: The Validated LC-MS/MS Protocol

This section details a self-validating protocol designed to meet FDA M10 and EMA guidelines.

A. Reagents & Standards[1][2]
  • Analyte: this compound (Certified Reference Material).

  • Internal Standard (IS): this compound-d4 (Deuterated analog is essential to compensate for matrix effects).

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation: pH-Controlled Solid Phase Extraction (SPE)

Why SPE? The fluorophenyl group makes the molecule hydrophobic enough for Reversed-Phase retention, but the carboxyl group requires pH control. Simple protein precipitation often leaves phospholipids that suppress ionization in ESI(-).

Protocol Steps:

  • Aliquot: Transfer 100 µL plasma to a 96-well plate.

  • IS Addition: Add 20 µL IS working solution.

  • Acidification: Add 200 µL 2% Formic Acid. Crucial: This lowers pH to ~2.5, suppressing ionization of the carboxyl group (pKa ~4.5) to ensure retention on the SPE sorbent.

  • Conditioning: Condition SPE plate (Polymeric Reversed-Phase, e.g., Oasis HLB or Strata-X) with MeOH followed by Water.

  • Loading: Load pre-treated sample.

  • Wash: Wash with 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in Mobile Phase A/B (80:20).
    
C. LC-MS/MS Conditions
  • Column: C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10).

    • Expert Insight: While acidic mobile phases help retention, basic pH ensures the carboxylic acid is fully deprotonated (

      
      ), significantly enhancing sensitivity in Negative ESI mode.
      
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • MS Mode: ESI Negative (

    
    ).
    
  • Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      and
      
      
      ).
    • Qualifier:

      
       (Fluorophenyl fragment).
      

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow, highlighting the critical control point for Lactone interference.

BioanalysisWorkflow cluster_0 Sample Pre-Treatment cluster_1 Extraction (SPE) cluster_2 LC-MS/MS Analysis Sample Plasma Sample (Contains 4-FPHBA) IS Add IS (d4-Analog) Sample->IS Acidify Acidify (pH 2.5) Suppress Ionization IS->Acidify Load Load SPE (Polymeric RP) Acidify->Load Wash Wash (5% MeOH) Load->Wash Elute Elute (100% MeOH) Wash->Elute Recon Reconstitute (Basic pH) Elute->Recon Column C18 Separation (Retains Fluorophenyl) Recon->Column Warning CRITICAL CONTROL: Avoid high temp/acid during reconstitution to prevent Lactonization Recon->Warning ESI ESI(-) Detection [M-H]- Column->ESI caption Figure 1: Optimized LC-MS/MS Workflow preventing Acid-Lactone interconversion artifacts.

Figure 1: Optimized LC-MS/MS Workflow preventing Acid-Lactone interconversion artifacts.

Validation Parameters & Acceptance Criteria (FDA M10)

To ensure scientific integrity, the method must be validated against the following criteria.

Selectivity & Specificity
  • Requirement: Analyze 6 blank plasma lots (including lipemic/hemolyzed).

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Specific Check: Inject the Lactone analog standard. It must chromatographically resolve from the Acid analyte. If they co-elute, the source ion (ESI-) must not detect the lactone (which usually ionizes in ESI+).

Matrix Effect (ME) & Recovery
  • Experiment: Compare analyte response in:

    • (A) Extracted matrix (post-extraction spike).

    • (B) Neat solution.

    • (C) Pre-extraction spike.

  • Calculation:

    
    . 
    
    
    
    .
  • Target: IS-normalized Matrix Factor should be within 0.85 – 1.15.

Stability (The "Lactone" Stress Test)

This is the most critical validation step for hydroxy-butyric acids.

  • Protocol: Prepare QC Low and High samples.

  • Conditions:

    • Benchtop (Room Temp, 4 hours).

    • Autosampler (4°C, 24 hours).

    • Freeze-Thaw (3 cycles, -20°C to RT).

  • Acceptance: Mean concentration must be ±15% of nominal.

  • Failure Mode: If concentration drops, check for conversion to lactone. If concentration rises (incurred samples), check for hydrolysis of lactone back to acid.

References

  • US Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[2][3][4][5] [Link]

  • Korpi, E. R., et al. (1996). Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol.[6] Life Sciences.[7] [Link]

  • Wood, M., et al. (2004). Simultaneous analysis of Gamma-Hydroxybutyrate (GHB) and its precursors in urine using LC-MS/MS.[1] Waters Corporation Application Notes. [Link]

  • Kintz, P., et al. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood.[8] Forensic Science International. [Link]

Sources

Technical Guide: Cross-Reactivity of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid (hereafter referred to as 4-FPHB ) is a critical metabolic intermediate primarily derived from the oxidative dealkylation and subsequent reduction of fluorinated butyrophenone antipsychotics, most notably Haloperidol .

In the context of immunoassays, 4-FPHB presents a dual challenge:

  • False Positives in Forensic Panels: Its structural homology to

    
    -hydroxybutyrate (GHB)  and certain distinct pharmacophores allows it to trigger false positives in urine drug screens (UDS) for LSD and Benzodiazepines.
    
  • Interference in TDM: In Therapeutic Drug Monitoring (TDM) for Haloperidol, this metabolite can cross-react with polyclonal antibodies, potentially inflating reported drug serum levels.

This guide provides a technical comparison of 4-FPHB’s cross-reactivity profile against alternative analytes, supported by mechanistic insights and validation protocols.

Chemical Identity & Metabolic Origin

To understand the cross-reactivity, one must first understand the origin. 4-FPHB is not a primary drug but a Phase I metabolite .

  • Parent Drug: Haloperidol (and related butyrophenones like Melperone).

  • Precursor: 4-(4-fluorophenyl)-4-oxobutyric acid (Haloperidol Metabolite III).

  • Transformation: The ketone group of the precursor is reduced by cytosolic ketone reductases to form the hydroxylated 4-FPHB.

Metabolic Pathway Diagram

The following diagram illustrates the formation of 4-FPHB and its structural relationship to the parent drug.

MetabolicPathway Haloperidol Haloperidol (Parent Drug) OxoMetabolite 4-(4-fluorophenyl)- 4-oxobutyric acid (Intermediate) Haloperidol->OxoMetabolite Oxidative N-dealkylation (CYP3A4) Target 4-(4-Fluoro-phenyl)- 4-hydroxy-butyric acid (4-FPHB) OxoMetabolite->Target Ketone Reductase (Reduction) GHB Gamma-Hydroxybutyrate (GHB) (Structural Analog) Target->GHB Structural Homology (Cross-Reactivity Risk)

Caption: Metabolic generation of 4-FPHB from Haloperidol and its structural link to GHB.

Comparative Cross-Reactivity Profile

The cross-reactivity of 4-FPHB is context-dependent. Below is a comparison of its interference potential across three major immunoassay categories.

Table 1: Cross-Reactivity Comparison by Assay Type
Assay CategoryPrimary Target4-FPHB Interference RiskMechanism of Interference
Forensic Urine Screen LSD (Lysergic Acid Diethylamide) High Haloperidol metabolites (including 4-FPHB) mimic the indole-like binding pocket of LSD antibodies in EMIT assays [3].
Forensic Urine Screen Benzodiazepines Moderate High concentrations of fluorinated metabolites can bind non-specifically to broad-spectrum benzodiazepine antibodies [4].
Therapeutic Drug Monitoring Haloperidol Low to Moderate Most modern kits use monoclonal antibodies specific to the piperidine ring. However, polyclonal RIAs may show ~5% cross-reactivity [1].
Toxicology Screen GHB Theoretical High 4-FPHB is a fluorinated analog of GHB. While enzymatic GHB assays are specific, immunoassays targeting the hydroxy-butyrate motif are susceptible.
Detailed Analysis
A. Interference in Haloperidol TDM

In older Radioimmunoassays (RIA) or polyclonal EIAs, "Reduced Haloperidol" (often referring to the reduced intact molecule, but also relevant to the acid fragment) showed cross-reactivity ratios of approximately 5% [1].

  • Impact: In patients with genetic polymorphisms (e.g., CYP2D6 poor metabolizers), metabolite accumulation can lead to a discrepancy between measured immunoreactive Haloperidol and actual active drug, potentially guiding clinicians to incorrect dosage adjustments.

B. The "LSD False Positive" Phenomenon

4-FPHB contributes to the well-documented phenomenon where Haloperidol causes false positives in LSD immunoassays (specifically the EMIT II and CEDIA platforms).

  • Causality: The 4-fluorophenyl moiety, when combined with the butyric chain, creates a steric shape that loosely fits the hydrophobic pocket of antibodies raised against the lysergamide core. Confirmatory testing (LC-MS/MS) is mandatory.

Experimental Validation Protocol

As a self-validating system, any lab suspecting interference from 4-FPHB must perform a Spiking Recovery Experiment .

Protocol: Assessment of 4-FPHB Cross-Reactivity

Objective: Determine the % Cross-Reactivity (%CR) of 4-FPHB in a target immunoassay.

Reagents:

  • Pure this compound reference standard.

  • Drug-Free Urine (DFU) or Serum pool.

  • Target Immunoassay Kit (e.g., LSD Screen or Haloperidol EIA).

Workflow:

  • Preparation of Stock: Dissolve 4-FPHB in methanol to create a 1 mg/mL stock.

  • Spiking: Spike DFU to create a concentration series: 0, 100, 500, 1,000, 10,000, and 100,000 ng/mL.

  • Analysis: Run samples in triplicate on the immunoassay analyzer.

  • Calculation:

    
    
    
Logic Diagram: Validation Decision Tree

ValidationLogic Start Suspected Interference (e.g., Patient on Haloperidol) Screen Run Immunoassay (Screening Test) Start->Screen Result Positive Result? Screen->Result History Check Medication History (Butyrophenones?) Result->History Yes Spike Perform Spiking Validation (Protocol Above) History->Spike Yes (Research) Confirm Run LC-MS/MS (Definitive ID) History->Confirm Yes (Clinical) Spike->Confirm Quantify Interference

Caption: Decision logic for investigating potential 4-FPHB interference in clinical samples.

Conclusion & Recommendations

This compound is a potent interferent due to its structural duality: it retains the fluorophenyl group of its antipsychotic parent while mimicking the hydroxy-butyrate core of GHB.

Key Takeaways for Researchers:

  • Always Validate: If developing a new GHB immunoassay, 4-FPHB must be included in the specificity panel.

  • Clinical Awareness: Interpret "LSD Positive" results with extreme caution in patients prescribed Haloperidol, as 4-FPHB is a likely contributor to false positives.

  • Method Selection: For Haloperidol TDM, prefer LC-MS/MS over immunoassays to avoid metabolite cross-reactivity entirely.

References

  • Haloperidol plasma concentration in Japanese psychiatric subjects with gene duplication of CYP2D6. Source: National Institutes of Health (PMC) [Link]

  • Quantification of Reduced Haloperidol and Haloperidol by Radioimmunoassay. Source: Taylor & Francis Online [Link]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Source: ResearchGate [Link]

  • Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens. Source: Journal of Applied Laboratory Medicine [Link]

A Comparative Neuropharmacological Guide to Fluorinated Butyric Acid Derivatives: Enhancing GABAergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the neuropharmacological properties of fluorinated butyric acid derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their potential as modulators of the γ-aminobutyric acid (GABA) system. We will delve into the rationale behind fluorination, compare key compounds through in vitro and in vivo experimental data, and provide detailed protocols for reproducing and expanding upon these findings.

Introduction: The Significance of GABAergic Modulation and the Role of Fluorine

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[1][2] Consequently, GABA receptors are significant targets for therapeutic intervention. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[3] This has driven the development of GABA analogs, such as gabapentin and pregabalin, which are designed to overcome this limitation and modulate GABAergic activity.[2][4]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5] Fluorination can increase lipophilicity, facilitating passage across the blood-brain barrier, and can also block sites of metabolic degradation, thereby prolonging a drug's duration of action.[5] Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective interactions with its biological target.[6][7][8][9] This guide will explore the impact of fluorination on the neuropharmacology of butyric acid derivatives, with a focus on their activity as GABA receptor agonists.

Chemical Synthesis of Fluorinated Butyric Acid Derivatives

The synthesis of chiral fluorinated γ-aminobutyric acid analogs, such as 4-fluorophenibut, can be achieved through various synthetic routes. A particularly efficient method is the telescoped continuous flow synthesis of chiral γ-nitrobutyric acids, which serve as key intermediates. This approach offers high productivity and sustainability compared to traditional batch processes.

Experimental Protocol: Two-Step Flow Asymmetric Synthesis of a 4-Fluorophenibut Intermediate

This protocol outlines the synthesis of the γ-nitrobutyric acid precursor to 4-fluorophenibut.

Step 1: Enantioselective Michael-type Addition

  • A solution of 4-fluorocinnamaldehyde in nitromethane is prepared.

  • This solution is passed through a packed-bed reactor containing a polystyrene-supported heterogeneous organocatalyst.

  • The reaction is performed under neat conditions (without additional solvent).

  • The output from the reactor, containing the chiral γ-nitroaldehyde, is collected.

Step 2: Aldehyde Oxidation

  • The collected γ-nitroaldehyde solution is mixed in-line with performic acid, generated in situ.

  • The mixture is passed through a heated reactor coil to facilitate the oxidation of the aldehyde to a carboxylic acid.

  • The resulting product, the chiral γ-nitrobutyric acid intermediate of 4-fluorophenibut, is then purified.

This method provides a scalable and efficient route to optically active fluorinated GABA analogs.[10][11]

Comparative In Vitro Neuropharmacology

The primary molecular targets for many butyric acid-derived GABA analogs are the GABA-B receptors. To compare the potency and efficacy of fluorinated derivatives, in vitro techniques such as radioligand binding assays and patch-clamp electrophysiology are employed.

GABA-B Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the GABA-B receptor is incubated with brain membrane preparations in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity.

Table 1: Comparative GABA-B Receptor Binding Affinities

CompoundReceptor Affinity (IC50/Ki)Source(s)
Phenibut177 ± 2 µM (Ki)[12][13]
(R)-Phenibut92 ± 3 µM (Ki)[12][13]
(S)-PhenibutInactive[12][13]
4-Fluorophenibut (F-Phenibut)1.70 µM (IC50)[9]
Baclofen6.0 ± 1 µM (Ki)[12][13]

Note: The data indicates that fluorination at the 4-position of the phenyl ring in phenibut significantly increases its binding affinity for the GABA-B receptor.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize rat brain tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626), and varying concentrations of the test compound.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Activity at GABA-B Receptors: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to receptor activation. For GABA-B receptors, which are G-protein coupled receptors, activation typically leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward potassium current and hyperpolarization of the neuron.

A study on mouse cerebellar Purkinje cells compared the potency of F-phenibut, phenibut, and baclofen in evoking an outward current. The results showed that F-phenibut is a potent GABA-B agonist.[2][8]

Table 2: Comparative Potency in Eliciting Outward K+ Current

CompoundEC50Source(s)
Phenibut1362 µM[2][8]
4-Fluorophenibut (F-Phenibut)23.3 µM[2][8]
Baclofen6.0 µM[2][8]

Note: The EC50 values demonstrate that 4-fluorophenibut is significantly more potent than phenibut at activating GABA-B receptors and their downstream ion channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices
  • Brain Slice Preparation:

    • Acutely prepare brain slices (e.g., from the cerebellum) from a rodent model.

    • Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

  • Electrophysiological Recording:

    • Transfer a brain slice to a recording chamber continuously perfused with aCSF.

    • Using a micromanipulator, approach a target neuron (e.g., a Purkinje cell) with a glass micropipette filled with an internal solution.

    • Establish a high-resistance "gigaohm" seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell recording configuration.

    • Apply the test compounds (phenibut, F-phenibut, baclofen) at various concentrations to the perfusion bath.

    • Record the resulting changes in membrane current or voltage.

  • Data Analysis:

    • Measure the amplitude of the outward current elicited by each concentration of the test compound.

    • Plot the current amplitude against the compound concentration and fit the data to a dose-response curve to determine the EC50.

Comparative In Vivo Neuropharmacology

To assess the functional consequences of GABA-B receptor activation in a whole organism, a battery of behavioral tests is employed. These tests can evaluate the anxiolytic, antidepressant, and analgesic properties of the compounds.

Antidepressant-like Effects: The Forced Swim Test

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that an animal will cease attempts to escape an aversive situation (being placed in water) and become immobile. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol: Mouse Forced Swim Test
  • Apparatus: A cylindrical container filled with water (24°C ± 1°C) to a depth that prevents the mouse from touching the bottom or escaping.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test.

    • Gently place each mouse into the water-filled cylinder.

    • Record the behavior of the mouse for a set period (typically 6 minutes).

    • The primary measure is the duration of immobility, defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[1][7][8]

Analgesic Effects: The Tail-Flick Test

The tail-flick test is a common method for assessing the analgesic properties of drugs. The test measures the latency of a mouse to flick its tail away from a source of thermal pain. An increase in the tail-flick latency indicates an analgesic effect.

Both racemic phenibut and its active (R)-enantiomer have demonstrated analgesic activity in the tail-flick test.[4][13]

Experimental Protocol: Mouse Tail-Flick Test
  • Apparatus: A device that applies a focused beam of radiant heat to the underside of the mouse's tail and automatically records the time it takes for the mouse to flick its tail out of the beam.

  • Procedure:

    • Administer the test compound or vehicle to the mice.

    • Gently restrain the mouse with its tail positioned over the heat source.

    • Initiate the heat stimulus and the timer.

    • The timer stops automatically when the mouse flicks its tail.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: Compare the tail-flick latencies between the different treatment groups. A significant increase in latency suggests an analgesic effect.[5]

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action for many fluorinated butyric acid derivatives is the activation of GABA-B receptors. These are metabotropic receptors that couple to G-proteins of the Gi/o family.

GABA-B Receptor Signaling Pathway

Upon agonist binding, the GABA-B receptor undergoes a conformational change, leading to the activation of its associated G-protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates GIRK channels, leading to potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[2]

GABAB_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Fluorinated Butyric Acid Derivative (Agonist) GABAB_R GABA-B Receptor Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates VGCC Voltage-Gated Ca2+ Channel GIRK GIRK Channel AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates ATP ATP ATP->AC

Structure-Activity Relationships and Discussion

The data presented in this guide highlight several key structure-activity relationships for fluorinated butyric acid derivatives:

  • Fluorination at the 4-position of the phenyl ring dramatically increases GABA-B receptor affinity and potency. As seen with 4-fluorophenibut, this modification leads to a compound that is significantly more potent than phenibut and approaches the potency of baclofen.[2][8][9]

  • Stereochemistry is crucial for activity. The pharmacological effects of phenibut reside in the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[12][13] This stereoselectivity is likely to be conserved in fluorinated derivatives.

  • The phenyl ring is an important feature for blood-brain barrier penetration. The addition of the phenyl ring to the GABA backbone in phenibut facilitates its entry into the central nervous system. Fluorination of this ring can further enhance this property by increasing lipophilicity.

The enhanced potency of 4-fluorophenibut has significant implications. While it may offer therapeutic advantages, such as the potential for lower dosing and reduced off-target effects, it may also carry a higher risk of adverse effects and dependence.[2][8] Further research is needed to fully characterize the pharmacokinetic and safety profiles of these compounds.

Conclusion

The strategic incorporation of fluorine into the structure of butyric acid-based GABA analogs is a promising approach for developing novel therapeutics for a range of neurological and psychiatric disorders. The comparative data presented in this guide demonstrate that fluorination can significantly enhance the potency of these compounds at GABA-B receptors. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the neuropharmacology of this interesting class of molecules and to develop new, more effective, and safer GABAergic modulators.

References

  • Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral assays for neuropsychiatric drug discovery (pp. 101-115). Birkhäuser Basel.
  • Wikipedia. (2023, December 2). 4-Fluorophenibut. In Wikipedia. [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]

  • Pal, R., & Dua, K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech, 13(5), 162. [Link]

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1-3), 128–134. [Link]

  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs. Retrieved from [Link]

  • RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2012). GABA B receptors: structure, functions, and clinical implications. Neurology, 78(8), 583–591. [Link]

  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113–118. [Link]

  • Diacomp. (2004, August 13). Tail Flick Assay. Retrieved from [Link]

  • Protocols.io. (2019, June 11). Tail Flick V.1. Retrieved from [Link]

  • IMPC. (n.d.). Tail Flick TCP_TFL_001. Retrieved from [Link]

  • Ben-Shabat, S., Hanuš, L. O., Katzhendler, J., & Fride, E. (2006). Chemical comparison of the anxiolytic and antidepressant effects of (+)- and (-)-limonene.
  • Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 78(1), 191–206.
  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937-940.
  • Enna, S. J., & McCarson, K. E. (2006). The GABA-A receptor. In Basic Neurochemistry (7th ed., pp. 305-318). Elsevier.
  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1-3), 128–134. [Link]

  • Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor-coupled K+ channels: applications for screening new therapeutic agents. Combinatorial chemistry & high throughput screening, 13(7), 634–643.
  • Ghavanini, S., & Mathers, D. A. (2004). Characterization of GABA receptors. Current protocols in neuroscience, Chapter 6, Unit 6.10.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current protocols in pharmacology, Chapter 1, Unit 1.4. [Link]

  • Reactome. (n.d.). Activation of GABAB receptors. Retrieved from [Link]

  • StudySmarter. (2024, September 5). GABA Signaling: Pathway & Brain Role. Retrieved from [Link]

  • Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current topics in behavioral neurosciences, 10.1007/7854_2020_129. Advance online publication. [Link]

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABA(B) receptors. Physiological reviews, 84(3), 835–867. [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Organic Letters, 22(21), 8493–8497. [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). ACS Publications. [Link]

  • Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1-3), 128–134. [Link]

  • Deniau, G. P., Slawin, A. M. Z., Lebl, T., Chorki, F., Issberner, J., van Mourik, T., Heygate, J. M., Lambert, J. J., Etherington, L.-A., Sillar, K. T., & O'Hagan, D. (2007). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ChemBioChem, 8(18), 2275–2283. [Link]

  • Johnson, C. A., Johnson, D. W., & Johnson, R. L. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & medicinal chemistry, 14(7), 2242–2252. [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Europe PMC. [Link]

  • WholisticResearch. (2025, October 29). F-Phenibut (Fluorophenibut): Potent GABAnergic Compound Analysis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 4-Fluorophenibut. In Wikipedia. [Link]

  • PsychonautWiki. (2025, November 29). F-Phenibut. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our team are paramount. This guide provides essential, direct guidance on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar molecules, including halogenated organic acids and phenyl-substituted butyric acids.

Hazard Assessment: Understanding the Compound

This compound is a halogenated organic acid. The presence of the fluorine atom and the carboxylic acid functional group are key determinants of its potential hazards. While specific toxicological data is unavailable, analogous compounds suggest a risk of skin and eye irritation.[1][2] Inhalation of dust or aerosols may also cause respiratory tract irritation.

Core Chemical Features and Associated Hazards:

  • Carboxylic Acid: Corrosive or irritant to skin and eyes.[3]

  • Fluorinated Organic Compound: The carbon-fluorine bond is strong, making these compounds persistent.[4] Incomplete combustion can lead to the formation of hazardous byproducts.[4]

  • Aromatic Ring (Phenyl Group): Can influence the compound's metabolic pathways and toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of the compound or solvents, which can cause serious eye damage.[5]
Hand Protection Heavy nitrile or other acid-resistant gloves.[6]To prevent skin contact, which may cause irritation or burns.[3] Gloves should be inspected for any signs of degradation or puncture before use.
Body Protection A chemical-resistant lab coat or apron.[3]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if working outside of a fume hood or with large quantities.[6][7]To prevent inhalation of dust or aerosols, which can irritate the respiratory system.
Footwear Closed-toe shoes.[8]To protect feet from spills.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of accidental exposure and ensures the integrity of your experiments.

Pre-Handling Checklist
  • Consult a Safety Data Sheet (SDS): If a specific SDS for this compound becomes available, it must be reviewed before any handling.

  • Verify Fume Hood Functionality: Ensure the fume hood is operational and provides adequate ventilation.[9][10]

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[9]

Handling Procedure
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Work Within a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Portioning and Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.

  • In Solution: When preparing solutions, always add the acid to the solvent slowly to avoid splashing.

Post-Handling Procedure
  • Decontamination: Wipe down the work area in the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]

The following diagram illustrates the essential steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS (if available) prep_fumehood Verify Fume Hood prep_sds->prep_fumehood prep_ppe Assemble PPE prep_fumehood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_don Don PPE prep_emergency->handle_don handle_fumehood Work in Fume Hood handle_don->handle_fumehood handle_transfer Careful Transfer/Weighing handle_fumehood->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution post_decon Decontaminate Work Area handle_solution->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.